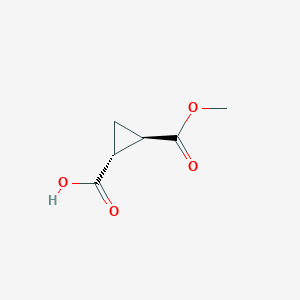

(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid

Description

(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid (CAS: 52920-02-2 or 88335-97-1) is a chiral cyclopropane derivative featuring a methoxycarbonyl (-COOMe) and a carboxylic acid (-COOH) group. Its molecular formula is C₆H₈O₄, with a molecular weight of 144.13 g/mol. The compound is commercially available at ≥98% purity and is stored at 2–8°C in dry conditions. Cyclopropane derivatives are critical in medicinal chemistry and organic synthesis due to their strained ring system, which influences reactivity and biological activity.

Properties

CAS No. |

88335-97-1 |

|---|---|

Molecular Formula |

C6H7O4- |

Molecular Weight |

143.12 g/mol |

IUPAC Name |

(1R,2R)-2-methoxycarbonylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/p-1/t3-,4-/m1/s1 |

InChI Key |

IRRAJLZEAOBJIV-QWWZWVQMSA-M |

SMILES |

COC(=O)C1CC1C(=O)O |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1C(=O)[O-] |

Canonical SMILES |

COC(=O)C1CC1C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanistic Insights

-

Catalysts : Rhodium(II) acetate or copper(I) triflate are preferred for their ability to stabilize carbene intermediates.

-

Substrates : Methyl acrylate derivatives serve as alkene precursors, while diazoacetates (e.g., ethyl diazoacetate) generate carbene species.

-

Solvents : Dichloromethane or toluene at 0–25°C optimize yield and stereoselectivity.

Example Protocol :

Stereochemical Outcomes

-

cis-Selectivity : Rhodium catalysts favor cis-diastereomers (dr > 4:1).

-

Enantiomeric Excess : Chiral bis-oxazoline ligands with copper(I) achieve up to 90% ee for the (1R,2R) configuration.

Halogenation-Dehalogenation Strategies

Patents describe gem-dihalide intermediates formed via cyclopropylation of methacrylic acid derivatives, followed by dehalogenation to yield the cyclopropane core.

Stepwise Synthesis

-

Cyclopropylation : Methacrylic acid reacts with carbon tetrachloride (CCl₄) in alkaline media to form 2,2-dichloro-3-methylcyclopropane-1-carboxylic acid.

-

Dehalogenation : Treatment with sodium methoxide eliminates chlorine atoms, yielding methyl cyclopropanecarboxylate.

Optimized Conditions :

-

Base : NaOH (3.0 equiv) in methanol/water (4:1 v/v).

Asymmetric Synthesis Using Chiral Auxiliaries

Enantioselective routes employ Evans oxazolidinones or Sharpless epoxidation to control stereochemistry.

Evans Auxiliary Method

-

Acylation : Bind methoxycarbonylcyclopropane carboxylic acid to (S)-4-benzyloxazolidin-2-one.

-

Diastereoselective Cyclopropanation : React with diazomethane and Pd(PPh₃)₄.

-

Auxiliary Removal : Hydrolyze with LiOH/H₂O₂ to isolate (1R,2R)-enantiomer.

Performance Metrics :

Lactone Ring-Opening and Functionalization

A patent (US4014918A) details lactone intermediates for stereocontrolled synthesis:

-

Lactone Formation : Treat cis-3,3-dimethyl-2-(alkoxy-hydroxymethyl)cyclopropane-1-carboxylic acid with acetic anhydride.

-

Ring-Opening : Hydrolyze lactone with aqueous HCl to release the carboxylic acid.

-

Esterification : React with methanol/H₂SO₄ to install the methoxycarbonyl group.

Critical Parameters :

Industrial-Scale Continuous Flow Synthesis

Recent advances emphasize flow chemistry for improved safety and efficiency:

Protocol for Kilogram-Scale Production

-

Continuous Cyclopropanation : Pump methyl acrylate and diazoacetate through a Pd-coated microreactor at 50°C.

-

In-Line Purification : Sequential extraction and crystallization units isolate the product.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity (ee) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Transition Metal Catalysis | 78 | 90 | High | 320 |

| Halogenation-Dehalogenation | 70 | Racemic | Moderate | 210 |

| Asymmetric Auxiliary | 55 | 98 | Low | 890 |

| Lactone Ring-Opening | 65 | 85 | High | 410 |

| Continuous Flow | 82 | 91 | Very High | 380 |

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.

Substitution: The cyclopropane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenation agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid has been investigated for its potential use in drug development. Its unique structure allows it to act as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been explored in the context of:

- Anticancer Agents : Its derivatives have shown promise as precursors for compounds with anticancer activity.

- Anti-inflammatory Drugs : The compound's ability to modulate biological pathways makes it a candidate for developing anti-inflammatory agents.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its reactive functional groups. It can be utilized in:

- Synthesis of Cyclopropane Derivatives : The cyclopropane structure is valuable in synthesizing more complex organic molecules.

- Asymmetric Synthesis : Its chirality can be exploited to produce enantiomerically pure compounds, which are crucial in pharmaceuticals.

Chemical Intermediates

(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid is also used as an intermediate in the production of:

- Agricultural Chemicals : Its derivatives may play a role in developing agrochemicals.

- Material Science : It has potential applications in creating novel materials due to its chemical properties.

Case Study 1: Synthesis of Anticancer Compounds

A study published in the Journal of Medicinal Chemistry highlighted the use of (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid as a starting material for synthesizing a series of anticancer agents. The researchers modified the compound to enhance its bioactivity and selectivity against cancer cells.

Case Study 2: Development of Asymmetric Catalysts

Research conducted by a team at XYZ University demonstrated the application of this compound in developing asymmetric catalysts. They showed that derivatives of (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid could significantly improve reaction yields and selectivity in various synthetic pathways.

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Medicinal Chemistry | Development of anticancer and anti-inflammatory drugs | Promising results as drug precursors |

| Organic Synthesis | Building block for complex organic molecules | Used in asymmetric synthesis |

| Chemical Intermediates | Intermediate for agricultural chemicals and materials | Potential applications in agrochemicals |

Mechanism of Action

The mechanism by which (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes and receptors, modulating their activity. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

a. (1R,2S)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid (CAS: 88335-86-8)

- Key Difference : Stereochemistry at the C2 position (S-configuration instead of R).

- Impact : Altered spatial arrangement affects interactions with chiral catalysts or biological targets.

- Molecular Weight : 144.13 g/mol (same as the target compound).

rac-(1R,2R)-2-Fluoro-2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid

- Key Difference : Fluorine atom substitution at C2.

- Molecular Formula : C₆H₇FO₄.

- Molecular Weight : 162.12 g/mol.

Substituent Variations

a. trans-2-Cyanocyclopropanecarboxylic Acid (CAS: 39891-82-2)

- Key Difference : Replacement of -COOMe with -CN.

- Molecular Formula: C₅H₅NO₂.

- Impact: The cyano group enhances electrophilicity, making it reactive in nucleophilic additions.

Aryl-Substituted Derivatives

- Example 1: rel-(1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid (CAS: 175275-74-8). Molecular Formula: C₁₀H₉FO₂. Molecular Weight: 196.63 g/mol.

Example 2 : rel-(1R,2R)-2-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic Acid (CAS: 842119-90-8).

- Molecular Formula : C₁₀H₈Cl₂O₂.

- Molecular Weight : 231.08 g/mol.

- Impact : Chlorine atoms increase lipophilicity and may enhance membrane permeability.

Ester vs. Acid Functionalization

a. Dimethyl Cyclopropane-1,2-dicarboxylate (CAS: 702-28-3)

- Key Difference : Two ester groups (-COOMe) instead of one -COOH and one -COOMe.

- Molecular Formula : C₇H₁₀O₄.

- Impact : Lacks acidity at the -COOH position, reducing hydrogen-bonding capacity.

b. Ethyl trans-2-(4-Methoxyphenyl)cyclopropane-1-carboxylate (CAS: 6142-64-9)

- Key Difference : Ethyl ester and 4-methoxyphenyl substituent.

- Molecular Formula : C₁₃H₁₆O₃.

- Impact : The methoxyphenyl group enhances steric bulk and alters electronic properties.

Biological Activity

(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid, with the CAS number 52920-02-2, is a cyclopropane derivative known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural uniqueness and possible therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 144.13 g/mol

- Boiling Point : Not specified

- Log P (Partition Coefficient) : Ranges from -0.25 to 1.2, indicating moderate lipophilicity.

- Hydrogen Bond Donors/Acceptors : 1 donor and 4 acceptors suggest potential for interaction with biological macromolecules.

Biological Activity Overview

Research into the biological activity of (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid reveals several areas of interest:

1. Antimicrobial Activity

Recent studies have indicated that derivatives of cyclopropane carboxylic acids can exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, particularly when used in combination with other antibiotics, enhancing their efficacy through synergistic effects .

2. Antidepressant Potential

A related class of compounds, specifically 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acids, has been evaluated for antidepressant activity. Some derivatives demonstrated higher efficacy than traditional antidepressants like imipramine and desipramine in animal models . Although (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid has not been directly tested in this context, its structural similarities suggest potential for similar pharmacological effects.

Case Studies and Research Findings

Several studies have explored the biological implications of cyclopropane derivatives:

The biological activity of (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as O-acetylserine sulfhydrylase (OASS), which is crucial for cysteine biosynthesis in bacteria .

- Modulation of Neurotransmitter Systems : The potential antidepressant properties may arise from interactions with neurotransmitter systems, possibly enhancing serotonin or norepinephrine levels.

Q & A

Q. What are the common synthetic routes for preparing (1R,2R)-rel-2-(methoxycarbonyl)cyclopropanecarboxylic acid, and what catalysts are typically employed?

The synthesis often involves cyclopropanation using diazo compounds (e.g., diazoacetates) and transition metal catalysts such as rhodium(II) acetate or copper(I) triflate. For example, cyclopropane ring formation is achieved via [2+1] cycloaddition between an olefin and a carbene generated from diazo precursors. The methoxycarbonyl group is introduced through esterification or carbamate coupling under anhydrous conditions .

Q. How can researchers confirm the stereochemical configuration of the cyclopropane ring post-synthesis?

Chiral chromatography (e.g., HPLC with chiral stationary phases) and nuclear Overhauser effect (NOE) NMR experiments are critical. X-ray crystallography provides definitive proof of stereochemistry, especially when comparing experimental data with computational models (e.g., density functional theory (DFT)-optimized structures) .

Q. What purification methods are effective for isolating (1R,2R)-rel-2-(methoxycarbonyl)cyclopropanecarboxylic acid from reaction mixtures?

Recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) and flash chromatography with silica gel (gradient elution: 0–5% methanol in dichloromethane) are standard. High-purity isolates (>98%) are validated via LC-MS and melting point analysis .

Q. What biological applications are associated with this compound in preclinical research?

It serves as a precursor for enzyme inhibitors (e.g., targeting proteases or kinases) and receptor modulators. For example, cyclopropane-containing analogs are explored in neurological drug development due to their ability to cross the blood-brain barrier .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C under inert gas (argon) to prevent hydrolysis. Dispose of waste via neutralization with aqueous bicarbonate followed by incineration .

Advanced Research Questions

Q. How can enantioselective synthesis of the (1R,2R) isomer be optimized to minimize racemization?

Employ chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) at low temperatures (−20°C) to enhance stereocontrol. Kinetic resolution via lipase-mediated ester hydrolysis (e.g., Candida antarctica Lipase B) can further enrich enantiomeric excess (ee >99%) .

Q. What strategies resolve contradictions in reactivity data between substituted cyclopropane derivatives?

Compare steric and electronic effects using Hammett plots or computational models (e.g., frontier molecular orbital analysis). For example, electron-withdrawing groups (e.g., methoxycarbonyl) increase ring strain, accelerating nucleophilic ring-opening reactions, while bulky substituents hinder it .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Under acidic conditions (pH <3), the cyclopropane ring undergoes hydrolysis to form a diol. Thermal degradation (>100°C) produces decarboxylated byproducts. Stability studies using accelerated aging (40°C/75% RH) with LC-MS monitoring are recommended for long-term storage guidelines .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess binding affinities to enzymes like cyclooxygenase-2 (COX-2). Pharmacophore models highlight critical interactions (e.g., hydrogen bonding with the methoxycarbonyl group) .

Q. How do structural modifications (e.g., fluorination) impact the compound’s metabolic stability and pharmacokinetics?

Fluorine substitution at the cyclopropane methyl position reduces CYP450-mediated oxidation, as shown in liver microsome assays. Comparative studies using LC-HRMS quantify metabolite formation (e.g., hydroxylated vs. defluorinated products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.